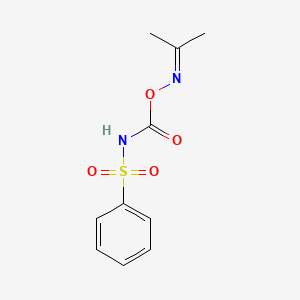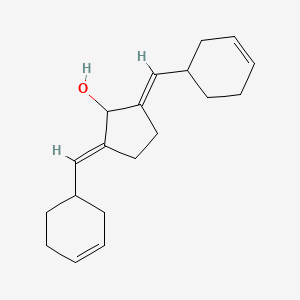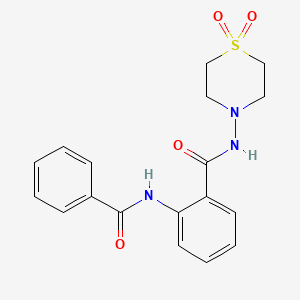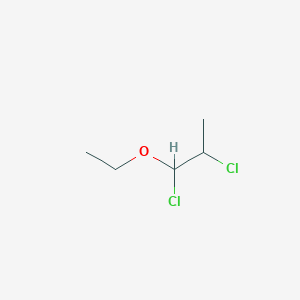
1,2-Dichloro-1-ethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1-ethoxypropane is an organic compound with the molecular formula C5H10Cl2O. It is a chlorinated hydrocarbon that contains both chlorine and ethoxy groups attached to a propane backbone. This compound is typically a colorless liquid with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1-ethoxypropane can be synthesized through the reaction of 1,2-dichloropropane with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism where the ethoxy group replaces one of the chlorine atoms on the propane backbone.
Reaction:
CH3CHClCH2Cl+NaOEt→CH3CH(OEt)CH2Cl+NaCl
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of ethoxypropane under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the desired positions on the propane backbone.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1-ethoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanes.
Elimination Reactions: Formation of alkenes such as propene.
Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1,2-Dichloro-1-ethoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dichloro-1-ethoxypropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The ethoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloropropane: Similar structure but lacks the ethoxy group.
1,2-Dichloroethane: Contains two chlorine atoms but lacks the ethoxy group and has a shorter carbon chain.
1-Ethoxypropane: Contains the ethoxy group but lacks the chlorine atoms.
Uniqueness
1,2-Dichloro-1-ethoxypropane is unique due to the presence of both chlorine and ethoxy groups on the same molecule. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
1,2-dichloro-1-ethoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c1-3-8-5(7)4(2)6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALWJZXXCVMGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
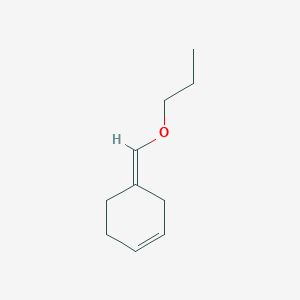
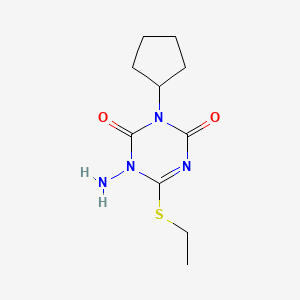


![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)
![Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)
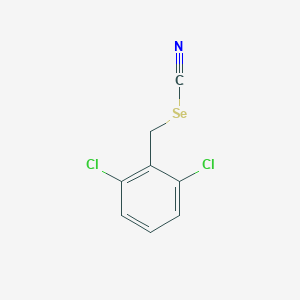
![2,6-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B8039154.png)
![1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B8039160.png)
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)
